3-(2-Acetylphenyl)benzoic acid

Overview

Description

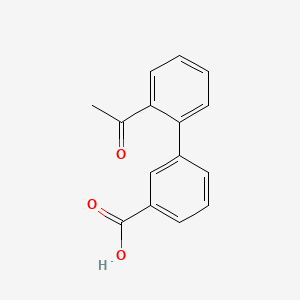

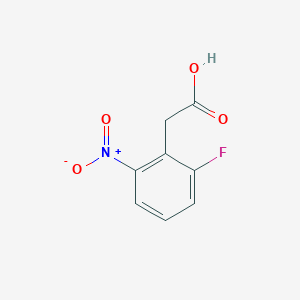

3-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.26 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a carboxyl group and an acetyl group .Physical And Chemical Properties Analysis

This compound is a crystalline, colorless solid . It has a molecular weight of 240.26 g/mol .Scientific Research Applications

Synthesis of Novel Materials

A study focused on the synthesis of a novel bifunctional poly-monomer material, 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, by the esterification of 4-(4-acetylphenyl) benzoic acid and 4-acetyl phenol. This research explored the liquid crystal properties of the synthesized compound, indicating its potential application in materials science, especially in the field of liquid crystal displays (魏婷 et al., 2012) (魏婷 et al., 2012).

Pharmacokinetics Analysis

Another study conducted pharmacokinetics analysis of a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), in rats. The study aimed to compare the analgesic activity and ulcer irritation potential of 3CBB with acetylsalicylic acid, demonstrating the pharmaceutical research applications of derivatives of 3-(2-Acetylphenyl)benzoic acid (Caroline et al., 2019) (Caroline et al., 2019).

Mechanism of Action

Target of Action

It’s known that phenolic compounds, which this compound is a part of, often interact with proteins, enzymes, and cell membranes, altering their structure and function .

Mode of Action

Phenolic compounds generally exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways . More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Phenolic compounds like 3-(2-Acetylphenyl)benzoic acid are biosynthesized in plants through the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide variety of secondary metabolites, including flavonoids, tannins, and lignans

Pharmacokinetics

The pharmacokinetics of phenolic compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and the characteristics of the biological system in which they are present .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and antimicrobial activities

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its solubility, absorption, and interaction with targets . Additionally, factors such as temperature and the presence of other compounds can also influence its stability and activity .

properties

IUPAC Name |

3-(2-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBSKLBJUOTUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602462 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

870245-77-5 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)

![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)